牛磺胆酸钠盐水合物
描述
Taurocholic acid sodium salt hydrate is an anionic bile acid detergent synthesized from cholic acid . It is the product of conjugation of cholic acid with taurine and is involved in the emulsification of lipids .
Synthesis Analysis
Taurocholic acid sodium salt hydrate is synthesized from cholic acid . It is a product of conjugation of cholic acid with taurine .Molecular Structure Analysis
The empirical formula of Taurocholic acid sodium salt hydrate is C26H44NNaO7S · xH2O . The molecular weight on an anhydrous basis is 537.68 .Chemical Reactions Analysis
Taurocholic acid sodium salt hydrate acts as a detergent to solubilize fats for absorption and is itself absorbed . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid .Physical and Chemical Properties Analysis
Taurocholic acid sodium salt hydrate is a light cream powder . It has a pH of 5-7.5 when in a 50 g/L solution at 20°C . The critical micelle concentration (CMC) is 3-11 mM at 20-25°C .科学研究应用
胆汁淤积诱导
牛磺胆酸以其在诱导大鼠胆汁淤积中的作用而闻名,胆汁淤积是大鼠胆汁流动减少或停止的一种疾病,如 贾维特 (1966) 的研究中所证明的。此应用对于理解肝病和胆汁酸生理学具有重要意义。
对细菌生长的影响
在 坦诺克等人 (1997) 的一项研究中,观察到牛磺胆酸钠对乳酸杆菌菌株生长的影响,显示出对不同菌株的影响各不相同。这项研究突出了胆汁酸和肠道菌群之间的相互作用。
在脂肪吸收中的作用
奥斯塔德等人的研究 (1967) 强调了牛磺胆酸钠等胆汁酸在脂肪吸收中的重要性,特别是指出了小肠远端在此过程中的作用。
肝功能研究
牛磺胆酸对肝功能的影响,包括胆汁酸的吸收和分泌,由 奥马利等人 (1967) 研究。此类研究对于理解肝生理学和胆盐代谢至关重要。
胆汁酸生物合成中的反馈调节
谢弗等人的一项研究 (1969) 揭示了肝胆盐合成的稳态控制,展示了使用牛磺胆酸钠的反馈机制。
艰难梭菌孢子的萌发
惠尔顿等人 (2011) 发现牛磺胆酸钠充当艰难梭菌孢子的萌发剂,提供了对这种病原体生命周期的见解 (惠尔顿等人,2011)。
药物测试中的溶解介质
维尔佐尼等人的研究 (2004) 探讨了在模拟小肠的溶解介质中使用牛磺胆酸钠,这对于药物溶解度和吸收研究至关重要。
电解质转运研究
宾德等人 (1975) 研究了胆汁盐(包括牛磺胆酸盐)在结肠电解质转运中的作用,表明与环磷酸腺苷有关 (宾德等人,1975)。
胆固醇合成分析
利尔施等人的研究 (1973) 调查了牛磺胆酸盐对肝脏胆固醇合成的影响,提供了对脂质代谢的见解。
新生儿胆盐吸收
德贝尔等人 (1979) 的一项研究 突出了新生儿胆盐吸收发育不成熟,说明了胃肠道生理学的发育方面。
作用机制
Target of Action
Taurocholic acid sodium salt hydrate primarily targets the Bile salt-activated lipase, Bile acid receptor, and Gastrotropin . These targets play a crucial role in the digestion and absorption of dietary fats in the human body .
Mode of Action
Taurocholic acid sodium salt hydrate interacts with its targets by acting as a detergent to solubilize fats for absorption . It is itself absorbed and used as a cholagogue and cholerectic . Furthermore, it has been found to induce chondrogenesis and osteogenesis in mesenchymal stem cells .
Biochemical Pathways
Taurocholic acid sodium salt hydrate affects the bile acid biosynthesis pathway . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid . This compound is also involved in several disease pathways like Zellweger Syndrome, Congenital Bile Acid Synthesis Defect Type II, 27-Hydroxylase Deficiency, Cerebrotendinous Xanthomatosis (CTX), Familial Hypercholanemia (FHCA), and Congenital Bile Acid Synthesis Defect Type III .
Pharmacokinetics
It is known that this compound is absorbed and plays a role in the solubilization of fats for absorption .
Result of Action
The molecular and cellular effects of Taurocholic acid sodium salt hydrate’s action include the solubilization of fats for absorption, induction of chondrogenesis and osteogenesis in mesenchymal stem cells, and amelioration of secondary osteoporosis and delay in the development of intervertebral disc degeneration in mice .
安全和危害
生化分析
Biochemical Properties
Taurocholic acid sodium salt hydrate acts as an anionic detergent, facilitating the solubilization of proteins and other biomolecules. It interacts with various enzymes, proteins, and transporters, including the bile salt export pump (BSEP), sodium/taurocholate cotransporter (NTCP), and multidrug resistance-associated protein 3 (MRP3) . These interactions are essential for the transport and metabolism of bile acids within the liver and intestines. The compound’s ability to form micelles aids in the emulsification of dietary fats, enhancing their absorption in the intestines.
Cellular Effects
Taurocholic acid sodium salt hydrate influences several cellular processes, particularly in liver cells. Additionally, it affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and differentiation . The compound also impacts gene expression related to bile acid metabolism and transport, thereby regulating cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, taurocholic acid sodium salt hydrate exerts its effects through binding interactions with specific transporters and receptors. It activates the bile salt export pump (BSEP) and sodium/taurocholate cotransporter (NTCP), facilitating the transport of bile acids into and out of hepatocytes . The compound also modulates the activity of enzymes involved in bile acid synthesis and metabolism, such as cholesterol esterase . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing bile acid homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of taurocholic acid sodium salt hydrate can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air. Studies have shown that taurocholic acid sodium salt hydrate can induce chondrogenesis and osteogenesis in mesenchymal stem cells over extended periods, highlighting its potential for long-term applications in tissue engineering . Additionally, the compound’s effects on cellular function and gene expression may evolve over time, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of taurocholic acid sodium salt hydrate in animal models are dose-dependent. At lower doses, the compound promotes bile secretion and lipid absorption without causing significant adverse effects . At higher doses, it may induce toxicity, leading to liver damage and other adverse outcomes. Studies have demonstrated that the median lethal dose (LD50) of taurocholic acid in newborn rats is approximately 380 mg/kg, indicating its potential toxicity at high concentrations .
Metabolic Pathways
Taurocholic acid sodium salt hydrate is involved in the enterohepatic circulation of bile acids. It is synthesized in the liver from cholesterol and conjugated with taurine to form taurocholic acid . During digestion, taurocholic acid is secreted into the bile and released into the intestines, where it aids in lipid emulsification and absorption. The compound is then reabsorbed by the intestines and transported back to the liver via the portal vein, completing the enterohepatic cycle .
Transport and Distribution
Within cells and tissues, taurocholic acid sodium salt hydrate is transported by specific bile acid transporters, such as the sodium/taurocholate cotransporter (NTCP) and the bile salt export pump (BSEP) . These transporters facilitate the movement of the compound into and out of hepatocytes, ensuring its proper distribution and function. Additionally, taurocholic acid sodium salt hydrate can bind to various proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
Taurocholic acid sodium salt hydrate is primarily localized in the liver, where it plays a critical role in bile acid metabolism and transport. Within hepatocytes, the compound is found in the cytoplasm and associated with the endoplasmic reticulum, where it is involved in the synthesis and secretion of bile acids . The compound’s localization is regulated by specific targeting signals and post-translational modifications, ensuring its proper function within the cell.
属性
IUPAC Name |
sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJAQDLEFHVNR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46NNaO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345909-26-4 | |
Record name | Sodium taurocholate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。